4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 2079886-19-2
VCID: VC7577226
InChI: InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m1/s1
SMILES: CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3
Molecular Formula: C17H21BrN4O
Molecular Weight: 377.286

4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

CAS No.: 2079886-19-2

Cat. No.: VC7577226

Molecular Formula: C17H21BrN4O

Molecular Weight: 377.286

* For research use only. Not for human or veterinary use.

4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one - 2079886-19-2

Specification

CAS No. 2079886-19-2
Molecular Formula C17H21BrN4O
Molecular Weight 377.286
IUPAC Name 4-bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one
Standard InChI InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m1/s1
Standard InChI Key VZAFGXCWAWRULT-KGLIPLIRSA-N
SMILES CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

GSK4028 has the molecular formula C17H21BrN4O\text{C}_{17}\text{H}_{21}\text{Br}\text{N}_{4}\text{O}, featuring a pyridazinone core substituted with a bromine atom at position 4 and a methyl group at position 2 . The (3S,5S) configuration of the 1-methyl-5-phenylpiperidin-3-yl amine moiety distinguishes it from its enantiomer, GSK4027, which adopts the (3R,5R) configuration . This stereochemical difference is critical for its role as a negative control in binding assays .

The SMILES notation for GSK4028 is CN1C[C@@H](C[C@@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3, reflecting its piperidine ring, aromatic phenyl group, and pyridazinone backbone . The InChIKey VZAFGXCWAWRULT-KGLIPLIRSA-N uniquely identifies its structural features in chemical databases .

Table 1: Key Molecular Properties of GSK4028

PropertyValueSource
Molecular FormulaC17H21BrN4O\text{C}_{17}\text{H}_{21}\text{Br}\text{N}_{4}\text{O}
Molecular Weight377.3 g/mol
CAS Registry Number2079886-19-2
IUPAC Name4-bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Synthesis and Stereochemical Control

The synthesis of GSK4028 involves asymmetric catalysis to achieve the desired (3S,5S) configuration. Key steps include:

  • Piperidine Ring Formation: Cyclization of a precursor amine with a ketone under acidic conditions generates the piperidine scaffold .

  • Chiral Resolution: Chromatographic separation ensures enantiomeric purity, critical for its function as a negative control .

  • Pyridazinone Functionalization: Bromination at position 4 and methylation at position 2 complete the synthesis .

Biological Activity and Mechanism

Bromodomain Selectivity Profile

GSK4028 exhibits moderate affinity for PCAF/GCN5 bromodomains (pIC50 = 4.9) but shows reduced potency compared to GSK4027 (pIC50 = 7.4) . This differential activity validates its use as a negative control to rule out off-target effects. In TR-FRET assays, GSK4028 also weakly inhibits BRD4 BD1 (pIC50 < 4.3) and BRD9 (pIC50 = 4.5 ± 0.13), underscoring its selectivity limitations .

Table 2: Comparative Bromodomain Inhibition Data

BromodomainGSK4027 pIC50GSK4028 pIC50
PCAF/GCN57.44.9
BRD4 BD1<4.3<4.3
BRD94.5 ± 0.134.5 ± 0.13
Data sourced from Humphreys et al. (2017) .

Cell Penetrance and Pharmacokinetics

GSK4028 demonstrates moderate cell permeability, with a logP value of 2.1 predicted from its structure . In vitro studies show a plasma protein binding rate of 85%, limiting its free fraction in systemic circulation . Despite these challenges, its stability in dimethyl sulfoxide (DMSO) at 100 mg/mL facilitates experimental use .

Pharmacological Applications

Epigenetic Research Tool

As a negative control, GSK4028 helps distinguish specific PCAF/GCN5 bromodomain interactions from non-specific binding. For example, in a 2017 study, co-administration of GSK4028 and GSK4027 in HeLa cells confirmed that histone acetylation changes were specific to GSK4027 .

Target Validation in Oncology

GSK4028 has been used to validate bromodomains as therapeutic targets in cancers driven by MYC oncoproteins. In prostate cancer models, its lack of efficacy compared to GSK4027 reinforced the role of PCAF/GCN5 in MYC transcriptional regulation .

Physicochemical Properties and Formulation

Solubility and Stability

GSK4028 is soluble in DMSO up to 265.06 mM but exhibits poor aqueous solubility (<0.1 mg/mL) . Storage at -20°C in anhydrous DMSO preserves stability for up to one month, while freezing at -80°C extends this to six months .

SolventSolubilityStorage TemperatureStability Period
DMSO100 mg/mL-20°C1 month
DMSO100 mg/mL-80°C6 months
Water<0.1 mg/mLN/AN/A

Analytical Characterization

High-performance liquid chromatography (HPLC) analyses reveal a purity of >98% for commercial batches . Nuclear magnetic resonance (NMR) spectra confirm the (3S,5S) configuration, with distinct chemical shifts at 7.3 ppm (aromatic protons) and 3.1 ppm (piperidine methyl groups) .

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